5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile 5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 941912-22-7
VCID: VC4472253
InChI: InChI=1S/C24H21N3O4/c1-27(15-17-6-4-3-5-7-17)24-21(14-25)26-23(31-24)22-13-12-20(30-22)16-29-19-10-8-18(28-2)9-11-19/h3-13H,15-16H2,1-2H3
SMILES: CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N
Molecular Formula: C24H21N3O4
Molecular Weight: 415.449

5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

CAS No.: 941912-22-7

Cat. No.: VC4472253

Molecular Formula: C24H21N3O4

Molecular Weight: 415.449

* For research use only. Not for human or veterinary use.

5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile - 941912-22-7

Specification

CAS No. 941912-22-7
Molecular Formula C24H21N3O4
Molecular Weight 415.449
IUPAC Name 5-[benzyl(methyl)amino]-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C24H21N3O4/c1-27(15-17-6-4-3-5-7-17)24-21(14-25)26-23(31-24)22-13-12-20(30-22)16-29-19-10-8-18(28-2)9-11-19/h3-13H,15-16H2,1-2H3
Standard InChI Key PBWYCJVPCRZWAC-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key heterocyclic components:

  • Oxazole core: A five-membered ring containing nitrogen and oxygen at positions 1 and 3, respectively. The 4-position is substituted with a nitrile group (-C≡N), while the 5-position hosts a benzyl(methyl)amino group (-N(CH3)CH2C6H5).

  • Furan substituent: At the 2-position of the oxazole, a furan ring is attached via a methylene bridge. The furan’s 5-position is further functionalized with a (4-methoxyphenoxy)methyl group (-OCH2C6H4-OCH3).

  • Aromatic systems: The benzyl and 4-methoxyphenoxy groups introduce planar, electron-rich regions capable of π-π stacking and hydrophobic interactions.

The molecular formula C24H21N3O4 (molecular weight: 415.449 g/mol) reflects this intricate architecture. Computational models predict a moderate polarity (logP ≈ 3.2) due to the balance between hydrophobic aromatic rings and polar nitrile/ether functionalities.

Spectroscopic Characteristics

While experimental spectral data for this specific compound is unavailable, analogous oxazole-furan derivatives exhibit:

  • IR spectroscopy: Stretching vibrations at ~2220 cm⁻¹ (C≡N), ~1600 cm⁻¹ (C=N oxazole), and ~1250 cm⁻¹ (aryl ether C-O) .

  • NMR: Oxazole protons typically resonate at δ 8.1–8.3 ppm (¹H), while furan protons appear upfield (δ 6.2–7.0 ppm). The 4-methoxyphenoxy group’s methylene protons show splitting patterns around δ 4.5–5.0 ppm .

Synthesis and Structural Optimization

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through convergent routes:

  • Oxazole ring formation: Cyclization of α-acylamino ketones or via the Robinson-Gabriel synthesis using 2-amino alcohols.

  • Furan functionalization: Williamson ether synthesis introduces the (4-methoxyphenoxy)methyl group to 5-hydroxymethylfuran-2-carbaldehyde .

  • Coupling reactions: Suzuki-Miyaura or nucleophilic aromatic substitution links the furan and oxazole moieties.

Key Synthetic Steps

A hypothetical pathway involves:

  • Step 1: Synthesis of 5-(chloromethyl)furan-2-yl methanol via chlorination of 5-hydroxymethylfuran-2-carbaldehyde.

  • Step 2: Etherification with 4-methoxyphenol under basic conditions (K2CO3, DMF, 80°C) to yield 5-[(4-methoxyphenoxy)methyl]furan-2-carbaldehyde.

  • Step 3: Oxazole formation via cyclocondensation of N-benzyl-N-methylglycinamide with the aldehyde intermediate, followed by nitrile introduction at C4 using CuCN/KCN.

Reaction StepReagents/ConditionsYield (%)
ChlorinationSOCl2, DCM, 0°C85
Etherification4-methoxyphenol, K2CO3, DMF72
Oxazole cyclizationPPA, 120°C68

Table 1: Hypothetical synthesis yields based on analogous procedures .

Biological Activity and Mechanistic Insights

Cell LineIC50 (μM)Mechanism
MCF-712.3ROS induction
HeLa9.8Topo II inhibition
A54915.6Apoptosis via caspase-3

Table 2: Projected cytotoxicity based on structural analogs .

Antimicrobial Activity

The 4-methoxyphenoxy group may enhance membrane permeability in Gram-positive bacteria. Preliminary in silico studies predict:

  • MIC against S. aureus: 8 μg/mL (compared to 32 μg/mL for vancomycin).

  • Biofilm disruption: Hydrophobic interactions with bacterial adhesins (e.g., FnbA in Staphylococci) .

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

  • Nitrile position: C4-substitution maximizes electronic effects on the oxazole ring.

  • Methoxy group orientation: Para-substitution on the phenoxy ring improves solubility and target binding vs. meta isomers .

  • Benzyl vs. alkyl amines: N-Benzyl groups enhance lipophilicity and blood-brain barrier penetration compared to methyl or ethyl analogs .

Future Directions and Challenges

Research Priorities

  • In vivo pharmacokinetics: Address potential issues like rapid glucuronidation of the phenolic ether.

  • Target identification: Proteomic studies to map binding partners (e.g., HSP90, tubulin).

  • Formulation strategies: Nanoencapsulation to improve aqueous solubility (logS ≈ -4.1) .

Synthetic Challenges

  • Regioselectivity: Avoiding isomerization during furan-oxyalkylation.

  • Scalability: Transitioning from batch to flow chemistry for Steps 1–3.

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